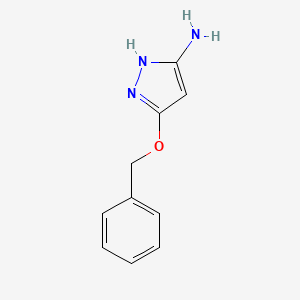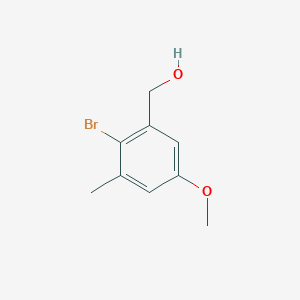
(2-Bromo-5-methoxy-3-methylphenyl)methanol
概要
説明
The compound (2-Bromo-5-methoxy-3-methylphenyl)methanol is a brominated aromatic alcohol with a methoxy and a methyl substituent. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and methodologies can offer insights into its potential properties and synthetic routes.
Synthesis Analysis
The synthesis of brominated aromatic compounds is well-documented. For instance, a 7-step procedure for synthesizing enantiomerically pure diarylethanes starting from a bromo-chlorophenyl compound is described, highlighting the importance of chiral resolution and the use of inexpensive and scalable methods . Similarly, the synthesis of brominated malononitrile derivatives indicates that methanol can act as both a solvent and a reactant, suggesting a potential route for introducing a methoxy group . The synthesis of a brominated hydroxyphenyl compound from bromophenol and benzoyl chloride provides another example of constructing brominated aromatic structures .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography, which provides detailed information about the spatial arrangement of atoms within a molecule . This information is crucial for understanding the physical and chemical properties of the compounds and can be used to infer the structure of (2-Bromo-5-methoxy-3-methylphenyl)methanol.
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds can vary significantly depending on the substituents present. For example, the reaction of alkenediazonium salts with methanol can lead to rearrangements and the formation of new aromatic structures . This suggests that (2-Bromo-5-methoxy-3-methylphenyl)methanol may also undergo interesting transformations under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For instance, the crystal structure determination of a brominated hydroxyphenyl compound provides insights into its solid-state properties, such as crystal system, cell dimensions, and density . The synthesis of a brominated benzoic acid ester and its characterization by NMR and IR spectroscopy demonstrates the utility of these techniques in elucidating the properties of such compounds . Additionally, the environmental and toxicological concerns associated with certain reagents used in the synthesis of brominated compounds highlight the importance of considering safer alternatives .
科学的研究の応用
Antibacterial Properties
One of the notable applications of compounds similar to (2-Bromo-5-methoxy-3-methylphenyl)methanol is in the field of antibacterial research. For instance, a study on bromophenols isolated from the marine red alga Rhodomela confervoides found that these compounds, including variants like 3-bromo-4-[2,3-dibromo-4,5-dihydroxyphenyl]methyl-5-(methoxymethyl) 1,2-benzenediol, exhibited moderate antibacterial activity against various strains of bacteria (Xu et al., 2003).
Synthesis and Chemical Properties
The compound's relevance in synthetic chemistry is also noteworthy. A study demonstrated the total synthesis of a natural product, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, starting from a related compound, (3-bromo-4,5-dimethoxyphenyl)methanol. This synthesis highlights the potential applications in developing biologically active substances (Akbaba et al., 2010).
Photolysis and Radical Reactions
Another study focused on the photolysis of alkyl radicals, including 1-Bromo-2-methoxy-1-phenylpropan-2-yl, a compound structurally related to (2-Bromo-5-methoxy-3-methylphenyl)methanol. This research provided insights into the behavior of such compounds under light exposure, which is vital for understanding their stability and reactivity in various conditions (Bales et al., 2001).
Antioxidant Activity
Additionally, research on the marine red alga Rhodomela confervoides also identified bromophenols with potent antioxidant activities, suggesting potential applications in preventing oxidative deterioration in food products. This research emphasizes the natural antioxidant properties that can be found in bromophenol compounds (Li et al., 2011).
Safety And Hazards
特性
IUPAC Name |
(2-bromo-5-methoxy-3-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-3-8(12-2)4-7(5-11)9(6)10/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUBVFPRPFQHKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-methoxy-3-methylphenyl)methanol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

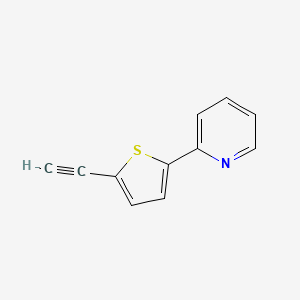
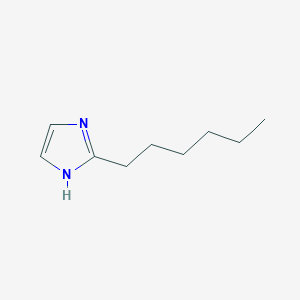
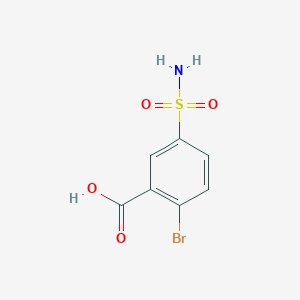
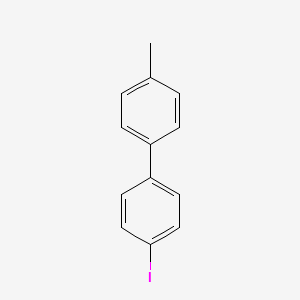
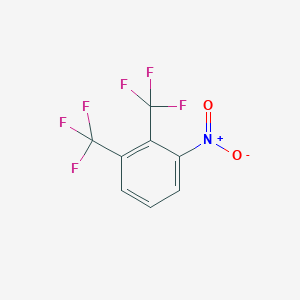
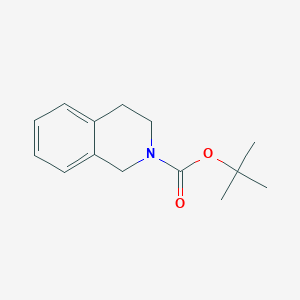
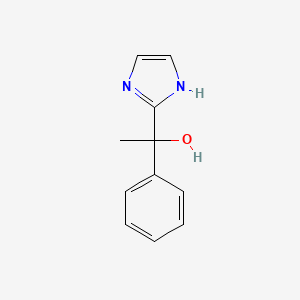
![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1339227.png)
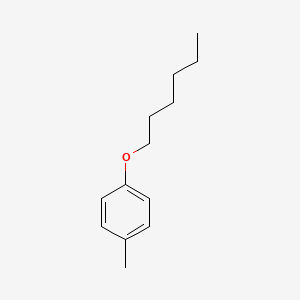
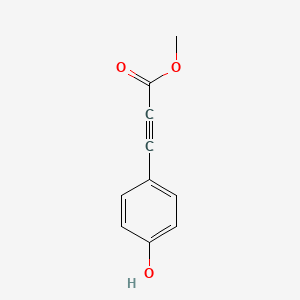
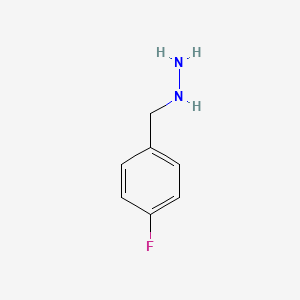
![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)

